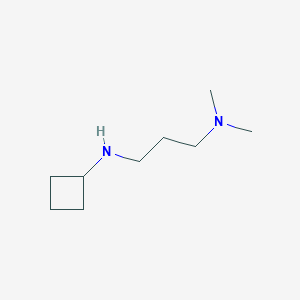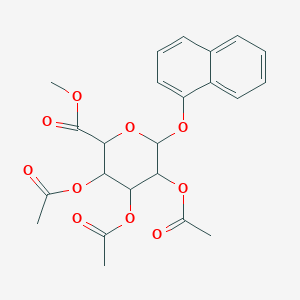
Methyl tri-O-acetyl-1-naphthol glucuronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl tri-O-acetyl-1-naphthol glucuronate is a chemical compound with the molecular formula C23H24O10. It is a derivative of 1-naphthol and glucuronic acid, where the hydroxyl groups of the glucuronic acid are acetylated, and the carboxyl group is esterified with methanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl tri-O-acetyl-1-naphthol glucuronate typically involves the acetylation of 1-naphthol glucuronide. The process begins with the protection of the hydroxyl groups of glucuronic acid using acetic anhydride in the presence of a catalyst such as pyridine. The resulting tri-O-acetyl glucuronic acid is then esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
Methyl tri-O-acetyl-1-naphthol glucuronate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucuronic acid derivative.
Oxidation: The naphthol moiety can undergo oxidation to form quinones or other oxidized products.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 1-naphthol glucuronide.
Oxidation: Quinones or other oxidized derivatives of 1-naphthol.
Substitution: Derivatives with substituted functional groups replacing the acetyl groups.
科学研究应用
Methyl tri-O-acetyl-1-naphthol glucuronate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving glucuronidation, a metabolic pathway for detoxification.
Medicine: Investigated for its potential use in drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of methyl tri-O-acetyl-1-naphthol glucuronate involves its hydrolysis to release the active 1-naphthol glucuronide. This compound can then interact with various molecular targets, including enzymes involved in glucuronidation. The acetyl groups provide protection and stability, allowing the compound to reach its target site before being activated.
相似化合物的比较
Similar Compounds
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate: Another acetylated glucuronide derivative with similar protective groups.
1-Naphthol glucuronide: The non-acetylated form of the compound.
Methyl tri-O-acetyl-2-naphthol glucuronate: A positional isomer with the naphthol group at a different position.
Uniqueness
Methyl tri-O-acetyl-1-naphthol glucuronate is unique due to its specific acetylation pattern and the presence of the 1-naphthol moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZRMMOSHNKHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

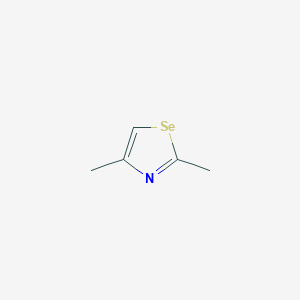
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)
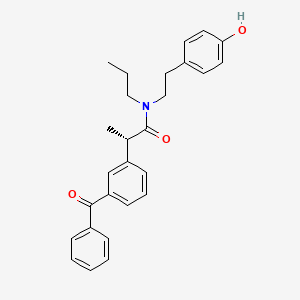


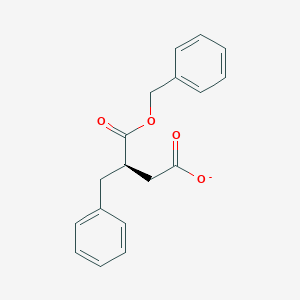


![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
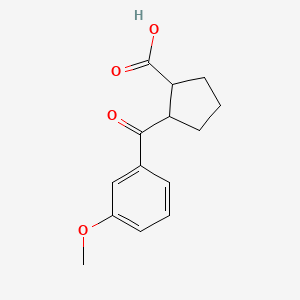

![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
